2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan is an organic compound with the molecular formula C28H40O. It is a derivative of dibenzofuran, characterized by the presence of four tert-butyl groups at the 2, 4, 6, and 8 positions. This compound is known for its stability and unique structural properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan typically involves the reaction of dibenzofuran with tert-butyl halides in the presence of a strong base. One common method includes the use of potassium tert-butoxide as a base and tert-butyl bromide as the alkylating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen or nitro groups into the aromatic rings .
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan involves its interaction with various molecular targets. Its bulky tert-butyl groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The pathways involved may include inhibition of oxidative stress or modulation of signaling pathways related to inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound without tert-butyl groups.
2,4,6,8-Tetra-tert-butylphenol: A similar compound with tert-butyl groups on a phenol ring.
2,4,6,8-Tetra-tert-butyl-1,3,5,7-tetraoxocane: A cyclic compound with tert-butyl groups and oxygen atoms in the ring.
Uniqueness
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan is unique due to its specific substitution pattern and the presence of four bulky tert-butyl groups. This structural feature imparts significant stability and resistance to degradation, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C28H40O |
---|---|
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
2,4,6,8-tetratert-butyldibenzofuran |
InChI |
InChI=1S/C28H40O/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16H,1-12H3 |
InChI-Schlüssel |
ZMEHLVFXPJNTLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.